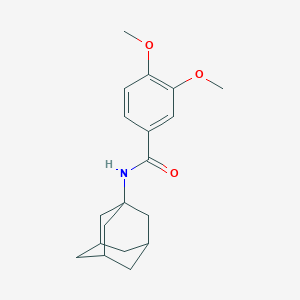
N-(1-adamantyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantyl)-3,4-dimethoxybenzamide, also known as ADB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent effects on the endocannabinoid system. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but has a unique adamantyl group that contributes to its high potency.
作用機序
The mechanism of action of N-(1-adamantyl)-3,4-dimethoxybenzamide involves binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding activates the endocannabinoid system, leading to the release of neurotransmitters such as dopamine and serotonin. N-(1-adamantyl)-3,4-dimethoxybenzamide has been shown to have high potency and efficacy in activating the endocannabinoid system, which contributes to its potent effects on behavior and physiology.
生化学的および生理学的効果
N-(1-adamantyl)-3,4-dimethoxybenzamide has been shown to have a wide range of biochemical and physiological effects on the body. This compound has been shown to alter neurotransmitter release, gene expression, and protein synthesis in various tissues. N-(1-adamantyl)-3,4-dimethoxybenzamide has also been shown to affect cardiovascular function, immune function, and metabolism. These effects are thought to be mediated by the activation of the endocannabinoid system by N-(1-adamantyl)-3,4-dimethoxybenzamide.
実験室実験の利点と制限
N-(1-adamantyl)-3,4-dimethoxybenzamide has several advantages as a tool for scientific research. This compound has high potency and efficacy in activating the endocannabinoid system, which allows for precise and reproducible effects on behavior and physiology. N-(1-adamantyl)-3,4-dimethoxybenzamide is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, there are also limitations to the use of N-(1-adamantyl)-3,4-dimethoxybenzamide in lab experiments. The high potency of this compound can lead to adverse effects on animal behavior and physiology, which can complicate the interpretation of results. Additionally, the use of synthetic cannabinoids in lab experiments is controversial due to the potential for abuse and misuse.
将来の方向性
There are several future directions for research on N-(1-adamantyl)-3,4-dimethoxybenzamide and other synthetic cannabinoids. One area of interest is the development of more potent and specific synthetic cannabinoids that can be used as tools for scientific research. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on behavior and physiology. Additionally, the development of novel therapies based on the endocannabinoid system is a promising area of research that could have important implications for the treatment of a wide range of diseases and disorders.
合成法
The synthesis of N-(1-adamantyl)-3,4-dimethoxybenzamide involves the reaction of 1-adamantylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base catalyst. This reaction produces N-(1-adamantyl)-3,4-dimethoxybenzamide in high yields and purity. The synthesis of this compound has been well-documented in the scientific literature, and several variations of the reaction have been developed to optimize the yield and purity of the final product.
科学的研究の応用
N-(1-adamantyl)-3,4-dimethoxybenzamide has been widely used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to have high affinity for the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-(1-adamantyl)-3,4-dimethoxybenzamide has also been used to study the effects of synthetic cannabinoids on neurotransmitter release, gene expression, and behavioral responses.
特性
CAS番号 |
352561-13-8 |
|---|---|
製品名 |
N-(1-adamantyl)-3,4-dimethoxybenzamide |
分子式 |
C19H25NO3 |
分子量 |
315.4 g/mol |
IUPAC名 |
N-(1-adamantyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H25NO3/c1-22-16-4-3-15(8-17(16)23-2)18(21)20-19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,20,21) |
InChIキー |
IQINEFSQCFXZEN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC |
溶解性 |
2.9 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



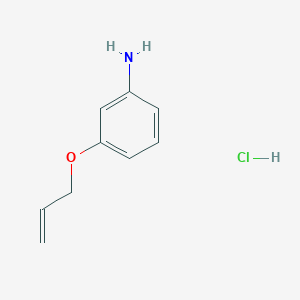
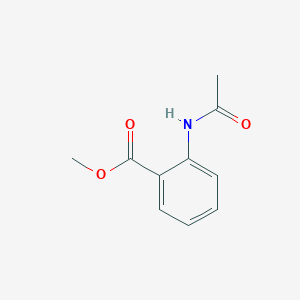

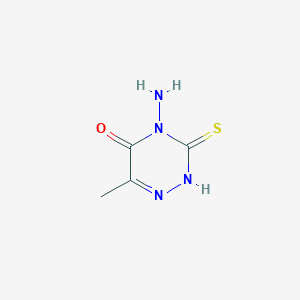
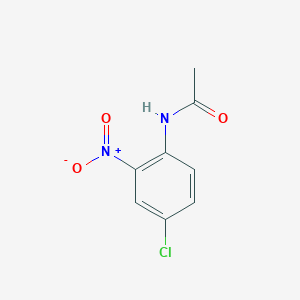



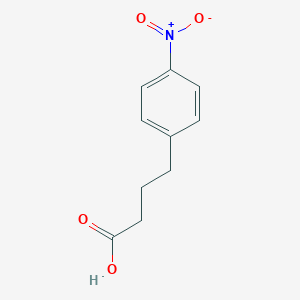

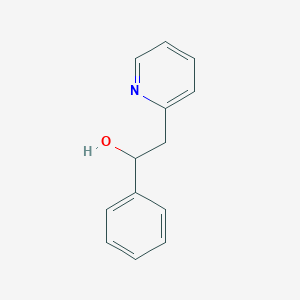
![n-[3-(Dimethylamino)phenyl]acetamide](/img/structure/B181318.png)

